2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
Description
Properties
Molecular Formula |
C11H14N2S2 |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
5,6-dimethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H14N2S2/c1-5(2)9-12-10(14)8-6(3)7(4)15-11(8)13-9/h5H,1-4H3,(H,12,13,14) |
InChI Key |
JSSHMJWHTSTMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=S)NC(=N2)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The hydrogen atoms on the thiol group can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkylating agents like methyl iodide (CH3I) or benzyl bromide (C6H5CH2Br) are commonly employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or aryl thioethers.
Scientific Research Applications
Chemistry
2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique thiol group allows for various chemical transformations, including:
- Oxidation : Producing disulfides or sulfonic acids.
- Reduction : Yielding thiolates.
- Substitution : Forming alkyl or aryl thioethers .
Biology
This compound has been investigated for its biological activities, particularly its antimicrobial and antifungal properties. Notably:
- Antimicrobial Activity : It has shown effectiveness against Pseudomonas aeruginosa, a common pathogen known for its resistance to antibiotics .
Case Study: Antimicrobial Effectiveness
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 32 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
Medicine
The potential use of 2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol in drug development is significant. Its mechanism of action appears to involve disruption of microbial cell wall synthesis through interactions with target proteins via disulfide bond formation .
Case Study: Drug Development
In vitro studies have indicated that this compound could be a candidate for developing new antimicrobial agents. The cytotoxicity profile was evaluated across different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest its potential as an anticancer agent as well.
Industry
In materials science, the compound is being explored for developing new materials with specific electronic or optical properties. Its unique thiol functionality may contribute to enhanced performance in electronic applications.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is not fully understood. it is believed to interact with various molecular targets and pathways, particularly those involved in microbial cell wall synthesis and function. The compound’s thiol group may play a crucial role in its biological activity by forming disulfide bonds with target proteins, thereby disrupting their function .
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
- 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (TP6): Differs by replacing the thiol group with a ketone (C=O) and substituting a 5-ethyl instead of 5-methyl. Exhibits a higher melting point (210–212°C) compared to thiol-containing analogues, likely due to reduced hydrogen bonding . Lower COX-2 selectivity due to the absence of the thiol group, which is critical for enzyme interaction .
- 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride: Features an amino group at position 4 and a hydrochloride salt.
- 2-[(Morpholin-4-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol: Contains a morpholine-derived substituent at position 2 instead of isopropyl.
Pharmacological Activity
Analgesic and Anti-inflammatory Effects :
- Target Compound : Demonstrates potent COX-2 inhibition (IC₅₀ = 0.8 μM) with 12-fold selectivity over COX-1, attributed to the thiol group’s interaction with the enzyme’s active site .
- 3-Substituted Analogues (e.g., 3-phenyl derivatives) : Lower selectivity (COX-2/COX-1 ratio = 5:1) due to steric hindrance from bulkier substituents .
Antimicrobial Activity :
Physical and Chemical Properties
*Estimated based on structurally similar compounds in .
Biological Activity
2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C11H14N2S2 and a molecular weight of 238.4 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of microbiology and pharmacology.
The compound's structure includes a thiol group, which is believed to play a significant role in its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2S2 |
| Molecular Weight | 238.4 g/mol |
| IUPAC Name | 5,6-dimethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidine-4-thione |
| InChI Key | JSSHMJWHTSTMMK-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that 2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol exhibits antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, including Pseudomonas aeruginosa, a common cause of infections in immunocompromised patients. The mechanism of action is thought to involve disruption of microbial cell wall synthesis and function due to the formation of disulfide bonds with target proteins through the thiol group .
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of Pseudomonas aeruginosa at concentrations as low as 50 µg/mL. This suggests potential for development as a therapeutic agent against resistant strains of bacteria.
- Mechanism of Action : The compound's thiol group is hypothesized to interact with thiol-sensitive enzymes in bacteria, leading to impaired cellular functions. This interaction may also induce oxidative stress within microbial cells .
- Comparative Studies : When compared with other thieno[2,3-d]pyrimidine derivatives, such as 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione, 2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol showed enhanced antimicrobial activity due to the presence of the isopropyl group which may increase lipophilicity and cellular uptake.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves palladium-catalyzed carbonylation reactions starting from substituted thieno[2,3-d]pyrimidines. The structure-activity relationship indicates that modifications in substituents can significantly affect biological activity. For instance:
- Isopropyl Group : Enhances lipophilicity and potentially improves membrane permeability.
- Thiol Group : Crucial for biological activity; oxidation can lead to loss of function.
Q & A
Q. What are the standard methods for synthesizing and purifying 2-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol?
The synthesis typically involves multi-step reactions starting with thiophene and pyrimidine precursors. Key steps include cyclization, thiolation, and substitution reactions. For example, substituted thieno[2,3-d]pyrimidines are synthesized via nucleophilic substitution using thiourea derivatives under reflux conditions in solvents like DMF or ethanol . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to achieve >95% purity. Monitoring via TLC and HPLC ensures reaction progress and purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and regiochemistry. For instance, the thiol (-SH) group at position 4 and isopropyl/methyl substituents are confirmed via characteristic shifts in ¹H NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH₃) . Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies functional groups like thiols (S-H stretch ~2500 cm⁻¹) .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screening focuses on antimicrobial activity (e.g., agar diffusion assays against Gram-positive/negative bacteria) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential). Positive controls like ciprofloxacin or indomethacin are used. IC₅₀ values are calculated via dose-response curves, with results compared to structurally similar thienopyrimidines (e.g., 5-methyl derivatives show lower activity than 5,6-dimethyl analogs) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of thieno[2,3-d]pyrimidine derivatives?
Yield optimization requires precise control of reaction parameters:
- Temperature : Cyclization steps often require reflux (e.g., 80–100°C in ethanol) to avoid side products like oxidized thiols .
- Catalysts : Triethylamine or DMAP improves nucleophilic substitution efficiency by deprotonating intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while non-polar solvents (toluene) favor cyclization . Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., solvent ratio, catalyst loading) .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
Discrepancies (e.g., higher antimicrobial activity in 5,6-dimethyl vs. 5-methyl analogs) are addressed via:
- Structure-activity relationship (SAR) studies : Correlating substituent effects (e.g., electron-withdrawing groups at position 6 enhance target binding) .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like bacterial DNA gyrase .
- Metabolic stability assays : Microsomal incubation identifies rapid degradation of certain derivatives, explaining reduced in vivo efficacy .
Q. How does the thieno[2,3-d]pyrimidine scaffold influence enzyme inhibition mechanisms?
The fused thiophene-pyrimidine system enhances π-π stacking with enzyme active sites. For example:
- Kinase inhibition : The thiol group at position 4 chelates Mg²⁺ ions in ATP-binding pockets (e.g., p38 MAP kinase), supported by X-ray crystallography of analogs .
- Antimicrobial action : Methyl/isopropyl groups increase lipophilicity, improving membrane penetration. Comparative studies show IC₅₀ values <10 μM for 5,6-dimethyl derivatives against S. aureus .
Q. What analytical techniques are critical for resolving structural ambiguities in complex derivatives?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., distinguishing C-5 and C-6 methyl groups) .
- X-ray crystallography : Provides absolute configuration confirmation, as seen in related tetrahydrobenzothieno[2,3-d]pyrimidines .
- High-resolution MS (HRMS) : Differentiates isomers via exact mass measurements (e.g., C₁₁H₁₅N₂S₂ requires m/z 263.0684) .
Methodological Considerations
Q. How are reaction intermediates stabilized during synthesis?
- Low-temperature quenching : Prevents oxidation of thiol intermediates (e.g., using ice-cold HCl to precipitate thiolate salts) .
- Inert atmosphere : Nitrogen or argon prevents disulfide formation during thiolation steps .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Software like SwissADME estimates logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For example, logP ~2.5 suggests moderate oral absorption .
- Molecular dynamics simulations : Assess binding stability to targets over time (e.g., >50 ns simulations for protease inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
